Manthine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

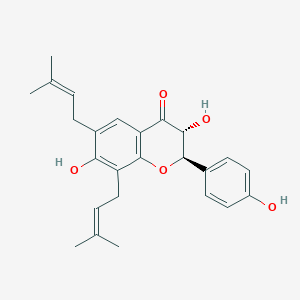

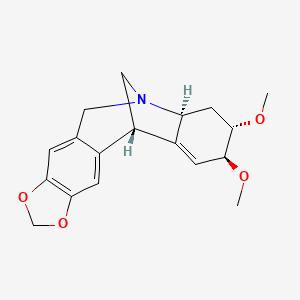

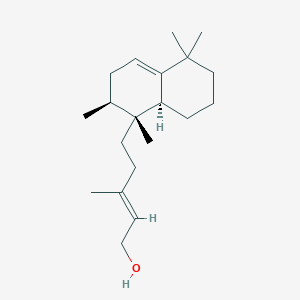

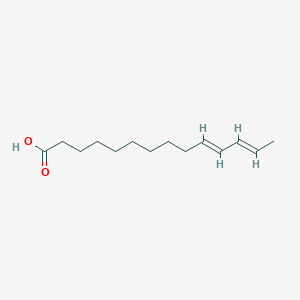

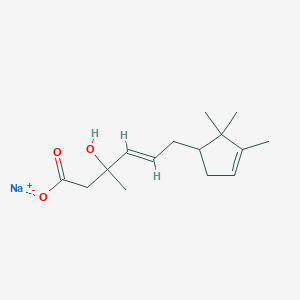

Manthine is a natural product found in Haemanthus amarylloides with data available.

Wissenschaftliche Forschungsanwendungen

Electrification and Decarbonization of the Chemical Industry

In the context of the chemical industry, "Manthine" appears to be associated with the research conducted in the Manthiram Lab at MIT, led by Karthish Manthiram. The lab focuses on developing sustainable technologies for molecular transformations, leveraging electrochemistry to address environmental challenges such as the conversion of carbon dioxide into useful molecules like methanol and the production of ammonia fertilizers through catalytic technologies. These advancements are aimed at reducing emissions and promoting sustainable practices in the chemical industry, highlighting the potential applications of "Manthine" or related research in environmental sustainability and electrochemical processes (Schiffer & Manthiram, 2017).

Advanced Materials and Nanotechnology

The term "Manthine" might also be indirectly related to the advancements in nanomaterials and nanotechnology, as demonstrated by the recent research on ultrathin two-dimensional nanomaterials. These materials exhibit unique physical, chemical, and electronic properties, making them suitable for various applications including electronics, electrocatalysis, and energy storage devices. The research underscores the potential of nanomaterials in enhancing the performance and efficiency of technological devices, thereby contributing to the broader field of scientific research and innovation (Tan et al., 2017).

Biomedical Applications

Exploration into the biomedical applications of materials, specifically the use of 2D MXenes, reveals significant potential in disease theranostics, biosensing, and antimicrobial treatments. The unique properties of these ultrathin nanosheets, such as metallic conductivity and hydrophilicity, position them as promising materials for advancing biomedical technologies and therapies. This area of research highlights the intersection between materials science and medicine, offering new avenues for diagnosing and treating various health conditions (Lin, Chen, & Shi, 2018).

Synthesis of Amaryllidaceae Alkaloids

The synthesis of Montanine-type Amaryllidaceae alkaloids, including (-)-manthine, represents a significant achievement in organic chemistry. This research provides a method for creating complex molecular structures from simpler substances, showcasing the intricate processes involved in chemical synthesis. Such advancements contribute to the development of new pharmaceuticals and deepen our understanding of chemical reactions and molecular architecture (Hong et al., 2008).

Eigenschaften

Produktname |

Manthine |

|---|---|

Molekularformel |

C18H21NO4 |

Molekulargewicht |

315.4 g/mol |

IUPAC-Name |

(1S,13S,15S,16S)-15,16-dimethoxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraene |

InChI |

InChI=1S/C18H21NO4/c1-20-15-5-12-13-8-19(14(12)6-16(15)21-2)7-10-3-17-18(4-11(10)13)23-9-22-17/h3-5,13-16H,6-9H2,1-2H3/t13-,14-,15-,16-/m0/s1 |

InChI-Schlüssel |

RCRQUNONAXMKLF-VGWMRTNUSA-N |

Isomerische SMILES |

CO[C@H]1C[C@H]2C(=C[C@@H]1OC)[C@H]3CN2CC4=CC5=C(C=C34)OCO5 |

Kanonische SMILES |

COC1CC2C(=CC1OC)C3CN2CC4=CC5=C(C=C34)OCO5 |

Synonyme |

manthine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1264660.png)

![methyl (13S,15R,16R,18S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid](/img/structure/B1264675.png)